N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Anticancer Colon Cancer Lung Cancer

This indole-3-glyoxylamide scaffold features a specific N-ethyl-N-(3-chlorophenyl) motif critical for target selectivity. Unlike generic analogs, its 3-chlorophenyl group dictates unique steric/electronic properties, essential for distinguishing CB2 vs. CB1 affinity and anticancer potency. Procuring this exact compound ensures valid SAR data and avoids inverted target selectivity common with minor substituent changes. Ideal for probing tubulin polymerization, topoisomerase II, or pancreatic lipase inhibition pathways.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 852368-30-0
Cat. No. B2595970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852368-30-0
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESCCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H15ClN2O2/c1-2-21(13-7-5-6-12(19)10-13)18(23)17(22)15-11-20-16-9-4-3-8-14(15)16/h3-11,20H,2H2,1H3
InChIKeyXYKWBNNGBIKTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide for N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852368-30-0): A Synthetic Indol-3-yl-oxoacetamide Research Candidate


N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852368-30-0) is a fully synthetic small molecule belonging to the indol-3-yl-oxoacetamide (indole-3-glyoxylamide) class [1]. Structurally, it combines an indole core with a glyoxylamide bridge bearing an N-ethyl-N-(3-chlorophenyl) substituent (SMILES: CCN(C(=O)C(=O)C1=CNC2=C1C=CC=C2)C1=CC(Cl)=CC=C1) . The compound is primarily distributed as a research-grade chemical by specialist vendors for use in drug discovery and pharmacological studies [2]. Its core scaffold has been explored for anticancer, cannabinoid CB2 receptor modulation, and pancreatic lipase inhibition, though compound-specific quantitative data in the peer-reviewed literature remains extremely limited [3][4][5].

Why Generic Substitution Is Not Advisable for N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Critical Structural Determinants of Selectivity and Potency


The indol-3-yl-oxoacetamide scaffold is exquisitely sensitive to even minor N-substituent modifications: replacing the N-ethyl-N-(3-chlorophenyl) motif with alternative alkyl, aryl, or heterocyclic groups can invert target selectivity, abolish potency, or introduce uncharacterized off-target liabilities [1]. In cannabinoid receptor programs, for instance, subtle changes in the N-acyl region of indole-3-glyoxylamides have been shown to shift CB1/CB2 selectivity ratios by orders of magnitude [1]. Similarly, in anticancer series, the specific substitution pattern on the anilide nitrogen dictates whether compounds act as tubulin polymerization inhibitors, topoisomerase II poisons, or pancreatic lipase inhibitors [2][3]. For the present compound, the 3-chlorophenyl group is hypothesized to confer unique steric and electronic properties that distinguish it from non-halogenated, para-substituted, or bulkier analogs, though compound-specific comparative data are urgently needed [4]. Procurement of a generic indole-3-glyoxylamide without verifying exact structural identity therefore risks obtaining a molecule with fundamentally different biological activity.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852368-30-0): A Comparator-Anchored Analysis


Anticancer Structural Class Assignment: Indol-3-yl-oxoacetamide Scaffold with Documented Antitumor Activity Against Solid Tumors

The compound's core scaffold — 2-(1H-indol-3-yl)-2-oxoacetamide — has been broadly patented for its 'marked antitumor activity, particularly against human solid tumors, specifically colon and lung tumors' [1]. Within this class, example compounds have demonstrated IC50 values spanning 17–1711 nM against diverse human cancer cell lines when optimized with heterocyclic amine substituents [2]. However, the specific derivative N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has not been individually profiled in peer-reviewed cytotoxicity assays. The 3-chlorophenyl-N-ethyl substitution distinguishes it from the most extensively characterized analogs (e.g., N-(3-methylisothiazol-5-yl) and N-heterocyclic variants) and may confer differential solid tumor selectivity, although this remains a class-level inference requiring experimental validation [1][3].

Anticancer Colon Cancer Lung Cancer Solid Tumors Cytotoxicity

Cannabinoid CB2 Receptor Ligand Potential: Scaffold-Defined Selectivity Profile Awaiting Compound-Specific Validation

A focused series of indol-3-yl-oxoacetamides was recently evaluated as CB2 receptor ligands, with the most potent fluorinated derivative demonstrating Ki = 6.2 nM and high selectivity over CB1 [1]. The published SAR indicates that N-substituent identity is the primary driver of CB2 affinity and selectivity within this chemotype. The target compound N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has not been explicitly tested in this assay panel, but its N-ethyl-N-(3-chlorophenyl) motif represents a distinct electronic and steric profile compared to the adamantyl and other substituents examined [2]. By class-level inference, it is plausible that the 3-chlorophenyl group could modulate CB2 binding, but no comparative Ki or selectivity ratio data exist for this specific compound.

Cannabinoid CB2 Receptor Neuroinflammation Neuroprotection Binding Affinity

Pancreatic Lipase Inhibition: Comparative Potency of Indolyl Oxoacetamide Analogues Relative to Orlistat

A conophylline-inspired series of 21 indolyl oxoacetamide analogues was evaluated for porcine pancreatic lipase inhibition [1]. The most potent analogues, 12c and 12b, achieved IC50 values of 2.95 µM and 3.26 µM, respectively, compared to the natural product lead conophylline (IC50 = 3.31 µM) and the clinically approved lipase inhibitor orlistat (IC50 = 0.99 µM). These analogues exhibited reversible competitive inhibition with Ki values of 1.69 µM (12c) and 1.89 µM (12b) [1]. The target compound N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide was not included in this series; however, its structural features (N-ethyl, 3-chlorophenyl) are distinct from the most active analogues, which contain extended alkyl/aryl substituents on the indole nitrogen and amide region [2]. This comparative context defines a benchmark for any future evaluation of the target compound.

Pancreatic Lipase Obesity Metabolic Disease Competitive Inhibition Orlistat

Comparative Physicochemical and Structural Differentiation from Closely Related Indol-3-yl-oxoacetamide Analogs

A direct structural comparator is N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862813-76-1), which differs only by the addition of a methyl group at the indole 2-position [1]. This single methyl substitution alters the indole NH hydrogen-bond donor capacity, molecular shape, and potentially target binding kinetics. The molecular weight of the target compound is 326.78 g/mol (C18H15ClN2O2) versus 340.80 g/mol (C19H17ClN2O2) for the 2-methyl analog. Another comparator is the parent unsubstituted indole-3-glyoxylamide core (CAS 5548-10-7), which lacks the N-ethyl and N-(3-chlorophenyl) groups entirely and has demonstrated distinct biological profiles including tubulin polymerization inhibition and prion disease target engagement [2]. These structural differences underscore the non-interchangeability of analogs within procurement workflows.

Physicochemical Properties Structural Comparator Medicinal Chemistry Lead Optimization

Recommended Research Application Scenarios for N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852368-30-0): Evidence-Anchored Use Cases


Structure-Activity Relationship (SAR) Expansion of Indol-3-yl-oxoacetamide Anticancer Leads

The compound is most appropriately deployed as a SAR probe to investigate the impact of N-ethyl-N-(3-chlorophenyl) substitution on anticancer potency within the patented 2-(1H-indol-3-yl)-2-oxoacetamide class [1][2]. Researchers can benchmark cytotoxicity against published N-heterocyclic analogs (IC50 = 17–1711 nM range) to map the contribution of the 3-chlorophenyl group to solid tumor selectivity [3].

Cannabinoid CB2 Receptor Ligand Diversification and Selectivity Profiling

Given the scaffold's established engagement with CB2 receptors (fluorinated analog Ki = 6.2 nM) [4], this compound can serve as a structurally differentiated probe for CB2 affinity screening. Its distinct N-ethyl-N-(3-chlorophenyl) motif offers an opportunity to expand the known SAR landscape and potentially identify novel selectivity determinants versus CB1.

Metabolic Disease Target Screening: Pancreatic Lipase Inhibition Assay

The indolyl oxoacetamide chemotype has been validated as a pancreatic lipase inhibitory scaffold (best-in-series IC50 = 2.95 µM) [5]. This compound can be included in screening cascades alongside orlistat (IC50 = 0.99 µM) as a positive control to assess whether the 3-chlorophenyl-N-ethyl combination enhances or diminishes lipase affinity relative to published analogues.

Chemical Biology Tool for Enzyme/Receptor Target Deconvolution Studies

As a relatively uncharacterized member of a multi-pharmacology scaffold class, the compound is suited for chemoproteomic or affinity-based target identification campaigns. Its multiple potential target classes (tubulin, topoisomerase II, CB2, pancreatic lipase, COX enzymes) [2][4][5][6] make it a useful probe for unbiased target deconvolution and selectivity profiling.

Quote Request

Request a Quote for N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.